molecular formula C10H6N2 B13057429 8-Isocyanoquinoline CAS No. 3101-17-5

8-Isocyanoquinoline

Cat. No.: B13057429
CAS No.: 3101-17-5
M. Wt: 154.17 g/mol
InChI Key: NTWBPKGWDVJVTD-UHFFFAOYSA-N
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Description

8-Isocyanoquinoline is a heterocyclic compound featuring a quinoline backbone substituted with an isocyano (-NC) group at the 8-position. Quinoline derivatives are renowned for their bioactivity, catalytic roles, and utility in synthesizing nitrogen-containing heterocycles . The isocyano group enhances reactivity in multicomponent reactions, such as palladium-catalyzed carboxamidation and sulfonylation, enabling the construction of complex amides and sulfonamides . This compound is particularly valuable in medicinal chemistry and materials science due to its dual functionality (quinoline’s aromaticity and isocyanide’s electrophilicity).

Properties

CAS No.

3101-17-5

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

8-isocyanoquinoline

InChI

InChI=1S/C10H6N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H

InChI Key

NTWBPKGWDVJVTD-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isocyanoquinoline can be achieved through several methods. One common approach involves the reaction of 8-aminoquinoline with phosgene or triphosgene to form the corresponding isocyanate, which is then converted to the isocyano derivative . Another method involves the use of 8-chloroquinoline, which undergoes a nucleophilic substitution reaction with potassium cyanate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Isocyanoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyano group under mild conditions.

Major Products Formed:

    Oxidation: Quinoline-8-carboxylic acid.

    Reduction: 8-Aminoquinoline.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

The table below compares 8-Isocyanoquinoline with key analogs:

Compound Substituent Molecular Formula Key Reactivity/Applications References
This compound Isocyano (-NC) C₁₀H₆N₂ Palladium-catalyzed cross-coupling, Ugi reactions, amide/sulfonamide synthesis
8-Hydroxyquinoline Hydroxyl (-OH) C₉H₇NO Metal chelation (e.g., Zn²⁺, Cu²⁺), antimicrobial agents, fluorescent probes
8-Aminoisoquinoline Amino (-NH₂) C₉H₈N₂ Nucleophilic substitution, precursor for pharmaceuticals (e.g., kinase inhibitors)
8-Bromoisoquinoline Bromo (-Br) C₉H₆BrN Suzuki-Miyaura cross-coupling, precursor for functionalized isoquinolines
5-Bromoisoquinoline Bromo (-Br) C₉H₆BrN Directed metalation (e.g., lithiation), synthesis of 6-aminoisoquinoline
8-Phenylisoquinoline Phenyl (-C₆H₅) C₁₅H₁₁N Enhanced π-stacking in materials science, dopamine receptor agonists
8-Hydrazinoquinoline Hydrazino (-NHNH₂) C₉H₉N₃ Chelation, redox-active ligands, precursor for heterocyclic hydrazones

Biological Activity

8-Isocyanoquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, highlighting its potential as an antimicrobial, anticancer, and antiviral agent, along with relevant case studies and research findings.

This compound belongs to the class of isocyanide compounds, characterized by the presence of an isocyanate functional group (-N=C=O) attached to a quinoline ring. This structural configuration contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, with derivatives showing higher inhibition rates compared to standard antibiotics. For instance, certain derivatives demonstrated inhibition zones against Staphylococcus aureus with ratios of 0.25 and 0.18 for specific substitutions on the quinoline ring .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. A series of synthesized derivatives were tested against several cancer cell lines, including HeLa, MCF-7, and A549. Notably, some compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin, indicating a promising selectivity towards cancer cells over normal fibroblasts .

CompoundCell LineIC50 (mM)Comparison to Cisplatin
This compound Derivative AHeLa4.12More potent
This compound Derivative BMCF-722.7Comparable
This compound Derivative CA54910.30More potent

Antiviral Activity

The antiviral efficacy of this compound has also been explored, particularly in relation to viral infections such as H5N1 and COVID-19. Certain derivatives demonstrated up to 91.2% inhibition of viral growth with low cytotoxicity, suggesting a favorable therapeutic window for further development . The mechanism appears to involve enhanced lipophilicity and electron-withdrawing substituents that improve antiviral activity.

Case Studies

  • Antimicrobial Efficacy Against Mycobacteria : A study evaluated the activity of several 8-hydroxyquinoline derivatives against mycobacterial strains, revealing that some compounds exhibited comparable or superior activity to isoniazid . The research emphasized the correlation between lipophilicity and biological activity.
  • Cytotoxicity Studies : In vitro cytotoxicity assessments against a panel of cancer cell lines showed that specific derivatives not only inhibited cell proliferation but also displayed selectivity towards cancer cells compared to normal cells .
  • Antiviral Potential : Recent investigations into the antiviral properties of this compound derivatives have shown promising results against RNA viruses, indicating potential applications in treating viral infections .

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